molecular formula C17H19N5O4S B2972933 1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(4-nitrophenyl)methyl)piperidin-4-ol CAS No. 851810-90-7

1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(4-nitrophenyl)methyl)piperidin-4-ol

Cat. No.: B2972933
CAS No.: 851810-90-7
M. Wt: 389.43
InChI Key: LOFPMLHCPXRQNQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core substituted with a 6-hydroxy-2-methyl group, a 4-nitrophenylmethyl moiety, and a piperidin-4-ol group. The 4-nitrophenyl group introduces electron-withdrawing properties, which may enhance binding affinity to hydrophobic pockets in target proteins, while the piperidin-4-ol substituent contributes to solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

5-[(4-hydroxypiperidin-1-yl)-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-10-18-17-21(19-10)16(24)15(27-17)14(20-8-6-13(23)7-9-20)11-2-4-12(5-3-11)22(25)26/h2-5,13-14,23-24H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFPMLHCPXRQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(4-nitrophenyl)methyl)piperidin-4-ol typically involves multiple steps, starting with the preparation of the triazole and thiazole rings. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(4-nitrophenyl)methyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(4-nitrophenyl)methyl)piperidin-4-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(4-nitrophenyl)methyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining triazolothiazole, nitrophenyl, and piperidine motifs. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity (Where Reported) Reference
Target Compound : 1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(4-nitrophenyl)methyl)piperidin-4-ol [1,2,4]Triazolo[3,2-b][1,3]thiazole 6-hydroxy-2-methyl, 4-nitrophenyl, piperidin-4-ol Hypothesized kinase inhibition, antimicrobial potential (structural analogy)
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol [1,2,4]Triazolo[3,2-b][1,3]thiazole 3-chlorophenylpiperazine, 4-ethoxy-3-methoxyphenyl Neuroprotective or antipsychotic activity (predicted via docking)
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole 4-methoxyphenylpyrazole, variable R groups Antifungal (14α-demethylase inhibition)
Imidazo[2,1-b]thiazole-5-carboxamides Imidazo[2,1-b]thiazole Carboxamide, lipophilic side chains Anti-tuberculosis (MIC < 1 μM for potent analogs)

Structural Similarity Analysis

  • Triazolothiazole vs. Triazolothiadiazole: The target compound shares a triazole-thiazole fusion with the thiadiazole analog in .
  • Nitro vs. Methoxy Substitution : The 4-nitrophenyl group in the target compound contrasts with the 4-methoxyphenyl group in . Nitro groups improve redox activity and electrophilicity, which may correlate with antimicrobial or antiparasitic effects, as seen in nitroimidazole analogs .
  • Piperidine vs. Piperazine: The piperidin-4-ol moiety in the target compound differs from the 3-chlorophenylpiperazine in . Piperazine derivatives often exhibit stronger CNS activity due to enhanced blood-brain barrier penetration, while piperidinol may favor peripheral targets .

Methodological Considerations in Similarity Assessment

  • Fingerprint-Based Metrics : Studies in and highlight discrepancies between Tanimoto and Dice coefficients. For example, the target compound shares ~65% similarity (Tanimoto) with ’s analog but <50% with imidazo-thiazoles .
  • Activity Cliffs: Despite structural similarity, minor substituent changes (e.g., nitro to methoxy) can lead to drastic activity drops, as noted in nitroimidazole vs. nitrofuryl derivatives .

Biological Activity

1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(4-nitrophenyl)methyl)piperidin-4-ol is a complex organic compound that incorporates both triazole and thiazole moieties. These components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C19H22N5O3SC_{19}H_{22}N_{5}O_{3}S, with a molecular weight of approximately 401.48 g/mol. The structure features a piperidine ring substituted with various functional groups, including a hydroxyl group and a nitrophenyl group.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Studies have indicated that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains due to their ability to inhibit cell wall synthesis and disrupt metabolic pathways .

Antitumor Properties

Research has demonstrated that thiazole derivatives possess notable antitumor activity. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxic effects against cancer cell lines. In particular, compounds with similar structural features have shown IC50 values in the low micromolar range against various tumor cells .

Anticonvulsant Effects

Thiazole-containing compounds have also been studied for their anticonvulsant properties. For example, certain analogues have demonstrated the ability to reduce seizure activity in animal models, indicating potential therapeutic applications in epilepsy treatment .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific biological macromolecules such as enzymes and receptors. These interactions can lead to alterations in signaling pathways and metabolic processes within cells.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Compounds with similar structures showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential of triazolo-thiazole derivatives in developing new antibiotics .
Antitumor Activity Assessment In vitro studies revealed that derivatives exhibited IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against various cancer cell lines, suggesting strong antitumor potential .
Evaluation of Anticonvulsant Effects Animal model studies indicated that certain thiazole derivatives could significantly reduce seizure frequency, supporting further investigation into their use as anticonvulsants .

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